molecular formula C22H23N3O5S B11273685 Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11273685
M. Wt: 441.5 g/mol
InChI Key: VTXIJTCKEHPVKS-UHFFFAOYSA-N
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Description

Methyl 3-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanylidene Group: This step involves the incorporation of a sulfur atom into the quinazoline ring, often using thiolating agents.

    Attachment of the Carbamoyl Group: This is typically done through a carbamoylation reaction, where the carbamoyl group is introduced using reagents like isocyanates or carbamoyl chlorides.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methoxyphenyl)propionate
  • Methyl 4-methoxyphenylacetate
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid methyl ester

Uniqueness

Methyl 3-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinazoline core. Its molecular formula is C20H24N2O5SC_{20}H_{24}N_2O_5S, with a molecular weight of approximately 396.48 g/mol. The presence of various functional groups contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : Studies have shown that derivatives of similar structures possess significant antibacterial and antifungal properties. For instance, compounds with thioxo groups have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin .
  • Anticancer Properties : Some derivatives have been evaluated for their anticancer potential. They may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival.
  • Enzyme Inhibition : Certain compounds in this class act as inhibitors of specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in various diseases.

Biological Activity Data

The following table summarizes the biological activities observed in studies related to this compound and its analogs:

Activity TypeTest Organisms/ConditionsResultsReference
AntibacterialE. coli, S. aureusMIC values ranging from 0.004 to 0.03 mg/mL
AntifungalC. albicansMIC values between 0.004 to 0.06 mg/mL
AnticancerVarious cancer cell linesInduction of apoptosis observed
Enzyme InhibitionSpecific metabolic enzymesSignificant inhibition noted

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives against common pathogens. The compound demonstrated superior activity against Enterobacter cloacae, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
  • Anticancer Potential : In vitro studies on cancer cell lines indicated that the compound could inhibit cell proliferation and induce cell cycle arrest, suggesting its potential as an anticancer agent .
  • Toxicological Assessment : Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary assessments indicate a favorable safety margin; however, further studies are needed to confirm these findings.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

methyl 3-[4-[(4-methoxyphenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C22H23N3O5S/c1-29-16-8-5-14(6-9-16)13-23-19(26)4-3-11-25-20(27)17-10-7-15(21(28)30-2)12-18(17)24-22(25)31/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,31)

InChI Key

VTXIJTCKEHPVKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S

Origin of Product

United States

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